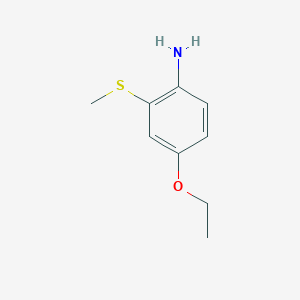

4-Ethoxy-2-(methylsulfanyl)aniline

Description

4-Ethoxy-2-(methylsulfanyl)aniline is a substituted aniline derivative featuring an ethoxy (-OCH₂CH₃) group at the para position (C4) and a methylsulfanyl (-SCH₃) group at the ortho position (C2). These substituents confer distinct electronic and steric properties, influencing its reactivity and applications. For instance, it is implicated in forming glutathione (GSH) S-conjugates during interactions with nitrosoarenes, as seen in the synthesis of 4-ethoxy-2-(glutathione-S-yl)-aniline (a metabolite detected via HPLC and characterized by mass spectrometry) . Such conjugates are critical in detoxification pathways and redox biology .

Properties

CAS No. |

647843-13-8 |

|---|---|

Molecular Formula |

C9H13NOS |

Molecular Weight |

183.27 g/mol |

IUPAC Name |

4-ethoxy-2-methylsulfanylaniline |

InChI |

InChI=1S/C9H13NOS/c1-3-11-7-4-5-8(10)9(6-7)12-2/h4-6H,3,10H2,1-2H3 |

InChI Key |

ZUYFLCUMHSSDPL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1)N)SC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Key Compounds for Comparison:

3-Chloro-2-(methylsulfanyl)aniline Substituents: Chloro (-Cl) at C3, methylsulfanyl (-SCH₃) at C2. This compound is commercially available (>99% purity) and used in dye intermediates . Reactivity: Likely less nucleophilic than 4-ethoxy-2-(methylsulfanyl)aniline due to the Cl group.

5-(Ethylsulfonyl)-2-methoxyaniline

- Substituents : Methoxy (-OCH₃) at C2, ethylsulfonyl (-SO₂CH₂CH₃) at C5.

- Properties : The sulfonyl group is strongly electron-withdrawing, reducing aromatic amine basicity. Synthesized in 59% yield via a four-step process involving nitration and hydrogenation .

- Applications : Pharmacophoric fragment in VEGFR2 inhibitors.

4-Ethoxy-2-(trifluoromethyl)aniline Hydrochloride

- Substituents : Ethoxy (-OCH₂CH₃) at C4, trifluoromethyl (-CF₃) at C2.

- Properties : The -CF₃ group is highly electron-withdrawing, contrasting with the electron-donating -SCH₃ in the target compound. This reduces nucleophilicity and alters solubility .

2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}aniline Substituents: Methoxy and methyl groups on a pyridine ring linked via a sulfanyl bridge. Properties: Molecular formula C₁₅H₁₈N₂OS (MW 274.38).

Structural and Electronic Comparisons

Reactivity in Thiol-Mediated Pathways

The target compound’s methylsulfanyl group facilitates thiolytic reactions, as demonstrated in its glutathione conjugate formation . In contrast:

- 3-Chloro-2-(methylsulfanyl)aniline : The Cl group may hinder thiol adduct formation due to steric and electronic effects.

- 5-(Ethylsulfonyl)-2-methoxyaniline : The sulfonyl group directs reactivity toward nucleophilic aromatic substitution rather than thiol conjugation.

Substituent electronic effects (e.g., Hammett correlations) explain these differences. Electron-donating groups (e.g., -OCH₃, -SCH₃) enhance aromatic amine nucleophilicity, favoring S-conjugate formation, while electron-withdrawing groups (e.g., -CF₃, -SO₂R) suppress such reactivity .

Spectroscopic and Physical Properties

- NMR Trends : Methylsulfanyl groups typically show upfield shifts in ¹H NMR (δ ~2.1–2.5 ppm for -SCH₃). Trifluoromethyl groups exhibit distinct ¹⁹F NMR signals (δ ~-60 to -70 ppm) .

- Melting Points : Polar substituents (e.g., -SO₂R) increase melting points, while bulky groups (e.g., -CF₃) may reduce crystallinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.